N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the reaction of the indole derivative with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to a range of biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide: Similar structure but lacks the chloro group.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of the carboxamide.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15ClN2O |
---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H15ClN2O/c15-12-4-3-10-5-7-17(13(10)9-12)8-6-16-14(18)11-1-2-11/h3-5,7,9,11H,1-2,6,8H2,(H,16,18) |
InChI Key |
BCRBUWJYXRXRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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